(R)-Carvedilol

Beta-adrenergic pharmacology Receptor binding Stereoselectivity

(R)-Carvedilol (CAS 95093-99-5) is the pure α1-adrenergic antagonist enantiomer of carvedilol, functionally devoid of β-blockade (>100-fold less potent at β1; Kb ~45 nM vs 0.4 nM for the S-enantiomer). Unlike racemic carvedilol, it produces vasodilation via α1-blockade without negative chronotropy or inotropy, enabling cancer chemoprevention studies (outperforms racemate in UV-induced SCC models) and isolated vascular research where β-blockade is confounding. Oral bioavailability is 2–3× higher than the S-enantiomer. For R&D use only; not for human or veterinary applications.

Molecular Formula C24H26N2O4
Molecular Weight 406.5 g/mol
CAS No. 95093-99-5
Cat. No. B193030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Carvedilol
CAS95093-99-5
Synonyms(+)-1-(9H-Carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol;  (+)-Carvedilol;  (R)-Carvedilol; 
Molecular FormulaC24H26N2O4
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O
InChIInChI=1S/C24H26N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2-12,17,25-27H,13-16H2,1H3/t17-/m1/s1
InChIKeyOGHNVEJMJSYVRP-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White Solid

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Carvedilol (CAS 95093-99-5): Baseline Pharmacological Identity and Enantiomer Classification for Scientific Procurement


(R)-Carvedilol is the R(+) enantiomer of the racemic beta-blocker carvedilol, a chiral compound with one asymmetric carbon atom [1]. Unlike the racemate, which possesses both nonselective beta-adrenoreceptor blockade (attributed to the S(-) enantiomer) and alpha-1 adrenoreceptor blockade (equally present in both enantiomers), (R)-Carvedilol is functionally characterized as a pure vasodilating agent devoid of beta-blocking activity [2]. This enantiomer retains full alpha-1 adrenergic antagonism with a dissociation constant (KB) of approximately 16 nM at alpha-1 adrenoceptors in rabbit aorta, comparable to the S-enantiomer (KB = 14 nM), but is more than 100-fold less potent as a beta-1 adrenoceptor antagonist (KB ≈ 45 nM versus 0.4 nM for S-carvedilol) [3]. This stereospecific functional profile establishes (R)-Carvedilol as a mechanistically distinct research tool and candidate molecule where beta-blockade is undesirable or confounding for experimental objectives.

Why (R)-Carvedilol Cannot Be Interchanged with Racemic Carvedilol or (S)-Carvedilol: Stereospecific Pharmacology and Pharmacokinetics


Substituting (R)-Carvedilol with racemic carvedilol or (S)-Carvedilol fundamentally alters the pharmacological intervention. The beta-blocking activity resides exclusively in the S(-) enantiomer; (R)-Carvedilol is functionally devoid of beta-adrenoreceptor antagonism, exhibiting a greater than 100-fold reduction in beta-1 adrenoceptor potency (KB = 45 nM vs. 0.4 nM) [1]. Consequently, (R)-Carvedilol produces vasodilation via alpha-1 blockade without concomitant negative chronotropy or reflex tachycardia suppression [2]. Furthermore, stereoselective first-pass hepatic metabolism yields markedly different systemic exposures: following oral administration of the racemate, the absolute bioavailability of (R)-Carvedilol is 31.1% compared to only 15.1% for (S)-Carvedilol, with maximal plasma concentrations of R-carvedilol approximately 2- to 3-fold higher than the S-enantiomer in healthy subjects [3]. These pharmacodynamic and pharmacokinetic divergences preclude generic interchangeability for any application where beta-blockade must be avoided, such as cancer chemoprevention studies, investigations of non-cardiovascular ancillary properties, or experimental models requiring isolated vasodilatory effects without heart rate reduction.

Quantitative Differentiation Evidence: (R)-Carvedilol vs. (S)-Carvedilol and Racemic Carvedilol Across Pharmacology, Pharmacokinetics, and Emerging Applications


Beta-1 Adrenoceptor Antagonism: (R)-Carvedilol is Over 100-Fold Less Potent Than (S)-Carvedilol

(R)-Carvedilol exhibits markedly reduced beta-1 adrenoceptor antagonist activity compared to (S)-Carvedilol, establishing it as a non-beta-blocking enantiomer suitable for applications where beta-blockade must be avoided. In guinea pig atrium, the dissociation constant (KB) for (R)-Carvedilol at beta-1 adrenoceptors is approximately 45 nM, whereas (S)-Carvedilol demonstrates a KB of 0.4 nM, representing a greater than 100-fold difference in potency [1]. In vivo studies in pithed rats confirm this stereoselectivity: (S)-Carvedilol at 0.1 mg/kg i.v. produced a 25-fold rightward shift in the beta-1 adrenoceptor-mediated positive chronotropic response to isoproterenol, while (R)-Carvedilol exhibited no detectable beta-1 adrenoceptor blocking activity at this dose [2].

Beta-adrenergic pharmacology Receptor binding Stereoselectivity Cardiovascular research

Alpha-1 Adrenoceptor Antagonism: (R)-Carvedilol and (S)-Carvedilol Exhibit Equivalent Potency

In contrast to the marked stereoselectivity at beta-adrenoceptors, (R)-Carvedilol and (S)-Carvedilol demonstrate equivalent potency as alpha-1 adrenoceptor antagonists, indicating that the alpha-1 blocking activity is independent of the chiral center. In rabbit isolated aorta, both enantiomers produced equal antagonism of the alpha-1 adrenoceptor-mediated vasoconstrictor response to norepinephrine, with KB values of 16 nM for (R)-Carvedilol and 14 nM for (S)-Carvedilol [1]. In pithed rats, the alpha-1 adrenoceptor-mediated pressor dose-response curve to cirazoline was shifted approximately 6-fold to the right by both the (R)- and (S)-enantiomers at a dose of 1 mg/kg i.v. [2].

Alpha-adrenergic pharmacology Vasodilation Vascular smooth muscle Receptor antagonism

Oral Bioavailability: (R)-Carvedilol Demonstrates Twice the Absolute Bioavailability of (S)-Carvedilol

(R)-Carvedilol exhibits substantially higher systemic exposure following oral administration compared to (S)-Carvedilol due to stereoselective first-pass hepatic metabolism. In a randomized crossover study of 10 healthy male subjects receiving 50 mg oral racemic carvedilol, the absolute bioavailability of (R)-Carvedilol was 31.1%, compared to only 15.1% for (S)-Carvedilol, representing a 2.06-fold difference [1]. Following intravenous administration (12.5 mg over 1 hour), the systemic clearance of the two enantiomers was significantly different, with (S)-Carvedilol cleared more rapidly, while half-lives and apparent distribution volumes were comparable [2]. The preferential systemic clearance of the S-enantiomer indicates stereoselective hepatic metabolism, which becomes particularly pronounced after oral administration due to the first-pass effect.

Pharmacokinetics Stereoselective metabolism First-pass effect Bioavailability

Plasma Protein Binding: (R)-Carvedilol Preferentially Binds Albumin While (S)-Carvedilol Prefers Alpha-1-Acid Glycoprotein

The enantiomers of carvedilol exhibit differential binding affinities to the two major plasma proteins, which may influence their free fraction, tissue distribution, and interaction potential. Using ultrafiltration followed by LC-MS/MS quantification and molecular docking, (R)-Carvedilol demonstrated higher affinity for human serum albumin, whereas (S)-Carvedilol showed higher affinity for alpha-1-acid glycoprotein when each enantiomer was studied individually [1]. Notably, when studied as the racemic mixture, a competition between the two enantiomers for alpha-1-acid glycoprotein binding sites was observed, though no such competition was evident for albumin binding [2].

Plasma protein binding Stereoselective distribution Pharmacokinetic modeling Drug-drug interactions

Skin Cancer Chemoprevention: (R)-Carvedilol Delays Squamous Cell Carcinoma Development Without Beta-Blockade

(R)-Carvedilol demonstrates skin cancer preventive efficacy comparable to racemic carvedilol while eliminating beta-blockade-mediated cardiovascular effects, establishing it as a superior candidate for chemoprevention repurposing. In a chronic UV-induced skin carcinogenesis model in mice (50-150 mJ/cm² UV irradiation), topical treatment with (R)-Carvedilol significantly delayed and reduced skin squamous cell carcinoma development, whereas racemic carvedilol did not achieve statistical significance in this endpoint . In vitro, (R)-Carvedilol and (S)-Carvedilol were equally effective in preventing EGF-induced neoplastic transformation of mouse epidermal JB6 P+ cells, but (R)-Carvedilol appeared slightly better than (S)-Carvedilol against UV-induced intracellular oxidative stress and prostaglandin E2 release from these cells .

Cancer chemoprevention Skin carcinogenesis UV radiation Non-cardiovascular applications

Antioxidant Activity: Equivalent Antioxidant Capacity Between (R)-Carvedilol and (S)-Carvedilol

The antioxidant activity of carvedilol, attributed to its unique carbazole moiety, resides equally in both the (R)- and (S)-enantiomers. Across multiple test systems including physicochemical (EPR studies), biochemical (lipid peroxidation measurement and endogenous antioxidant depletion), cellular, and in vivo models, the antioxidant activity was found to be equivalent between the two enantiomers [1]. This property is independent of both alpha-1 and beta-adrenoceptor blockade, as it is also retained in certain metabolites devoid of adrenoceptor blocking activities [2].

Antioxidant Free radical scavenging Carbazole moiety Oxidative stress

High-Value Research and Industrial Applications for (R)-Carvedilol (CAS 95093-99-5) Based on Quantitative Differentiation Evidence


Cancer Chemoprevention Research and Drug Repurposing Development

(R)-Carvedilol is optimally suited for cancer chemoprevention studies, particularly for skin carcinogenesis, where the objective is to leverage carvedilol's documented anti-neoplastic and anti-inflammatory effects without incurring cardiovascular side effects from beta-blockade. In chronic UV-induced skin carcinogenesis models, (R)-Carvedilol significantly delayed and reduced squamous cell carcinoma development, outperforming racemic carvedilol in this endpoint . The compound exhibits efficacy in preventing EGF-induced neoplastic transformation and attenuating UV-induced oxidative stress and prostaglandin E2 release in JB6 P+ cells . Critically, as a non-beta-blocking enantiomer, (R)-Carvedilol enables chemoprevention in healthy at-risk populations without inducing bradycardia or hypotension, addressing the major obstacle to repurposing racemic carvedilol for oncology applications [1]. Patent filings specifically claim anti-cancer, anti-inflammatory, and immunomodulatory methods using (R)-Carvedilol, underscoring its industrial development trajectory [2].

Mechanistic Studies of Alpha-1 Adrenoceptor-Mediated Vasodilation Without Beta-Blockade Confounding

(R)-Carvedilol serves as a selective pharmacological tool for investigating alpha-1 adrenoceptor-mediated vascular effects in isolation. It demonstrates full alpha-1 antagonist potency equivalent to (S)-Carvedilol (KB = 16 nM vs. 14 nM in rabbit aorta) while exhibiting greater than 100-fold reduced beta-1 antagonist activity (KB = 45 nM vs. 0.4 nM) . In vivo, (R)-Carvedilol produces alpha-1 adrenoceptor blockade (~6-fold rightward shift at 1 mg/kg i.v. in pithed rats) without detectable beta-1 blockade at this dose . This clean pharmacological separation enables precise interrogation of alpha-1-mediated pathways in vascular smooth muscle, endothelial function, and blood pressure regulation without the confounding negative chronotropic and inotropic effects of beta-blockade that accompany the racemate or (S)-enantiomer.

Pharmacokinetic and Drug Metabolism Studies of Stereoselective First-Pass Hepatic Extraction

The marked stereoselectivity in carvedilol pharmacokinetics makes (R)-Carvedilol a valuable probe substrate for investigating CYP2D6-mediated and other hepatic first-pass metabolism mechanisms. Following oral administration of racemic carvedilol, (R)-Carvedilol achieves twice the absolute bioavailability of (S)-Carvedilol (31.1% vs. 15.1%) and 2- to 3-fold higher maximal plasma concentrations in healthy subjects . This stereoselective disposition results from preferential presystemic clearance of the S-enantiomer, making the enantiomer pair an informative model system for studying genetic polymorphisms in drug-metabolizing enzymes (e.g., CYP2D6*10 allele effects on oral clearance of both enantiomers) and disease-state alterations in stereoselective metabolism (e.g., liver cirrhosis eliminates the bioavailability difference between enantiomers due to reduced first-pass extraction) [1]. (R)-Carvedilol is also useful for examining enantiomer-specific protein binding effects on distribution, given its preferential binding to albumin versus alpha-1-acid glycoprotein for the S-enantiomer [2].

Antioxidant and Organ Protection Research Independent of Adrenergic Pharmacology

For studies investigating the antioxidant, anti-inflammatory, and organ-protective properties attributed to carvedilol's carbazole moiety, (R)-Carvedilol provides the full antioxidant capacity of the racemate while eliminating beta-blockade as a confounding pharmacological variable. The antioxidant activity resides equally in both enantiomers and is retained in metabolites devoid of adrenoceptor blocking activities . This profile enables researchers to dissect whether observed protective effects in models of ischemia-reperfusion injury, cerebroprotection, or myocardial protection are mediated by antioxidant mechanisms versus hemodynamic or adrenergic effects. (R)-Carvedilol thus serves as a cleaner molecular probe for investigating the therapeutic relevance of carvedilol's unique ancillary properties that distinguish it from other beta-blockers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Carvedilol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.